An In-depth Technical Guide to the Core Properties of L-Talose
An In-depth Technical Guide to the Core Properties of L-Talose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of L-Talose, a rare aldohexose sugar. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical, physical, and biological characteristics.
Chemical and Physical Properties
L-Talose is an unnatural monosaccharide and a C-2 epimer of L-galactose.[1] It is soluble in water and slightly soluble in methanol.[1][2] As a rare sugar, its unique stereochemistry offers potential for various applications in glycobiology and pharmaceutical research.[3]
Table 1: Physicochemical Properties of L-Talose
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [4][5][6][7][8] |
| Molecular Weight | 180.16 g/mol | [4][5][7][8] |
| CAS Number | 23567-25-1 | [1][4][8] |
| Appearance | White to almost white crystalline powder or solid | [4][5][9] |
| Melting Point | 133-138 °C | [4][10] |
| Solubility | Slightly soluble in DMSO and water | [4] |
| Optical Rotation [α]D | -19.8° (at 14°C) | [11] |
| Purity | ≥98% (HPLC) | [5][12] |
Biological Significance and Activity
L-Talose, though rare in nature, plays a significant role in the structure of bacterial cell walls and has demonstrated various biological activities.
-
Bacterial Polysaccharides: 6-deoxy-L-talose is a key component of the O-polysaccharide of several bacteria, including Aggregatibacter actinomycetemcomitans and as part of the lipopolysaccharides (LPS) in strains like Burkholderia pseudomallei.[3] These structures are crucial for the structural integrity of the bacterial cell wall and are involved in the interaction with the host immune system.[3]
-
Antimetabolite Activity: Studies have indicated that L-Talose can exhibit growth inhibitory effects against the nematode Caenorhabditis elegans, suggesting it may act as an antimetabolite by interfering with carbohydrate metabolism due to its structural similarity to more common sugars.[3]
-
Enzyme Inhibition: L-Talose has been observed to inhibit certain glycosidases, enzymes responsible for the breakdown of complex carbohydrates. This can influence metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[3] Methylated derivatives of talose have also been identified as inhibitors of galactose-binding galectins, which are implicated in inflammation and cancer.[3][13]
Diagram 1: Role of L-Talose in Bacterial Pathogenesis
Caption: L-Talose as a component of bacterial LPS interacts with host immune cells.
Synthesis and Production
The scarcity of L-Talose in nature has driven the development of various synthetic and enzymatic production methods.
Chemical Synthesis
One of the earliest reported methods for synthesizing L-Talose involves the reduction of L-talonic lactone, which is obtained from L-galactonic acid through epimerization.[11] More recent de novo asymmetric syntheses have been developed to produce both D- and L-Talose from achiral starting materials, offering a highly efficient route.[14]
Enzymatic Production
Enzymatic methods provide a more specific and often more efficient route to L-Talose and its derivatives.
-
L-Rhamnose Isomerase: L-rhamnose isomerase can catalyze the isomerization of L-tagatose to L-talose.[3]
-
L-Ribose Isomerase: L-ribose isomerase from Cellulomonas parahominis has been shown to convert L-psicose to L-allose and D-tagatose to D-talose.[15][16] While this produces the D-enantiomer, it highlights the potential of isomerases in rare sugar synthesis.
Diagram 2: Enzymatic Synthesis of L-Talose
Caption: Chemical and enzymatic pathways for the synthesis of L-Talose.
Experimental Protocols
Detailed experimental protocols are often proprietary or specific to the research context. However, based on published literature, a general methodology for the enzymatic production of talose isomers can be outlined.
Protocol 1: Enzymatic Isomerization of a Ketose to an Aldose (General)
This protocol is a generalized representation based on the enzymatic conversion of ketoses to aldoses as described for talose isomers.[15][17]
1. Enzyme Immobilization:
- Partially purified recombinant L-ribose isomerase is immobilized on a suitable resin (e.g., DIAION HPA25L). This enhances enzyme stability and reusability.[15][17]
2. Reaction Mixture Preparation:
- Prepare a solution of the starting ketose (e.g., 10% w/v D-tagatose in a suitable buffer).[15]
3. Isomerization Reaction:
- Incubate the substrate solution with the immobilized enzyme at a controlled temperature (e.g., 40°C) until equilibrium is reached.[15] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
4. Product Separation and Purification:
- After the reaction, the enzyme is removed by filtration.
- The resulting sugar mixture is separated using chromatographic techniques.
- The purified talose fraction is concentrated by evaporation.
5. Crystallization:
- The concentrated syrup is cooled (e.g., to 4°C) to induce crystallization.[15][17]
- The crystals are collected by filtration and dried.
6. Analysis:
- The final product is characterized by HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and measurement of its optical rotation to confirm its identity and purity.[16][17]
Diagram 3: Experimental Workflow for Enzymatic Production of Talose
Caption: A generalized workflow for the enzymatic production and purification of talose.
Applications in Drug Development
The unique structural and biological properties of L-Talose and its derivatives make them interesting candidates for drug development.
-
Antimicrobial Agents: As a component of bacterial antigens, derivatives of L-Talose could be explored for the development of novel antibacterial agents or vaccines.[3]
-
Anti-inflammatory and Anti-cancer Agents: The inhibitory effect of talose derivatives on galectins suggests their potential as therapeutics for inflammatory diseases and cancer.[3][13]
Conclusion
L-Talose is a rare sugar with distinct physicochemical properties and biological activities. Its role as a component of bacterial cell surface structures and its potential as an enzyme inhibitor and antimetabolite highlight its importance in biomedical research. Advances in both chemical and enzymatic synthesis are making L-Talose more accessible for in-depth studies and potential therapeutic applications. Further research into its specific interactions with biological systems is warranted to fully elucidate its potential in drug development.
References
- 1. Talose - Wikipedia [en.wikipedia.org]
- 2. biologyonline.com [biologyonline.com]
- 3. L-Talose|Rare Sugar|For Research Use Only [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. L-(-)-Talose | CymitQuimica [cymitquimica.com]
- 6. L-Talose | CymitQuimica [cymitquimica.com]
- 7. L-Talose | C6H12O6 | CID 90173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dextrauk.com [dextrauk.com]
- 9. L-(-)-TALOSE | 23567-25-1 [chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. discofinechem.com [discofinechem.com]
- 13. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst [mdpi.com]
- 14. De Novo Asymmetric Syntheses of D- and L-Talose via an Iterative Dihydroxylation of Dienoates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
